4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine
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Overview
Description
4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine is a complex organic compound characterized by its bromophenylsulfonyl group and oxazolamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine typically involves multiple steps, starting with the bromination of phenylsulfonyl compounds. The reaction conditions often require the use of strong bases and oxidizing agents to facilitate the formation of the sulfonyl group.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonyl group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or antimicrobial agent. Further research is needed to fully understand its therapeutic properties.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group, in particular, plays a crucial role in its biological activity by forming strong bonds with target molecules.
Molecular Targets and Pathways: The compound may interact with enzymes or receptors in biological systems, leading to the modulation of various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-((4-bromophenyl)sulfonyl)morpholine
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives
Uniqueness: 4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine stands out due to its unique oxazolamine structure, which differentiates it from other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties.
Biological Activity
The compound 4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine is a member of the oxazole family, which has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a furan ring, a bromophenyl group, and a sulfonamide moiety. The presence of these functional groups contributes to its biological activity. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C14H14BrN3O3S |
Molecular Weight | 384.24 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process generally includes the following steps:
- Formation of the Oxazole Ring : The initial reaction involves the condensation of appropriate precursors to form the oxazole ring.
- Introduction of Sulfonamide Group : A sulfonamide group is introduced through nucleophilic substitution.
- Bromination : The bromophenyl group is introduced via bromination reactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing oxazole and sulfonamide groups have shown promising results against various cancer cell lines.
- In Vitro Studies : In vitro assays demonstrated that this compound inhibits the proliferation of cancer cells, with IC50 values comparable to established chemotherapeutics (e.g., doxorubicin) .
- Mechanism of Action : The proposed mechanism includes the inhibition of specific protein kinases involved in cell signaling pathways that regulate cell growth and apoptosis .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity against a range of pathogens:
- Bacterial Strains : Tests against Gram-positive and Gram-negative bacteria showed moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
- Fungal Strains : The compound exhibited potent antifungal activity against Candida albicans, with an effective concentration leading to significant cell membrane damage .
Case Studies
Several case studies illustrate the biological efficacy of compounds related to this compound:
- Study on Anticancer Activity : A study involving a series of oxazole derivatives demonstrated that modifications to the sulfonamide group significantly enhanced anticancer potency against HEPG2 liver cancer cells .
- Antifungal Mechanism Investigation : Research using flow cytometry revealed that related compounds disrupt fungal cell membranes, leading to cell death, which underscores their potential as antifungal agents .
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-N,N-dimethyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4S/c1-18(2)15-14(17-13(22-15)12-4-3-9-21-12)23(19,20)11-7-5-10(16)6-8-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAASIAFBYHLQHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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